molecular formula C12H20N2O3 B3233923 [4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid CAS No. 1353958-36-7

[4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B3233923
CAS No.: 1353958-36-7
M. Wt: 240.30 g/mol
InChI Key: JNFFAXQBWBPZCL-UHFFFAOYSA-N
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Description

[4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a piperidine-based compound featuring a cyclopropyl-acetylamino substituent at the 4-position of the piperidine ring and an acetic acid moiety at the 1-position. Its molecular formula is C₁₂H₁₉N₂O₃, with a molecular weight of 254.33 g/mol (CAS: 1353988-76-7) . This compound is primarily used in research settings, particularly in drug discovery targeting G-protein-coupled receptors (GPCRs) or enzymes .

Properties

IUPAC Name

2-[4-[acetyl(cyclopropyl)amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-9(15)14(10-2-3-10)11-4-6-13(7-5-11)8-12(16)17/h10-11H,2-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFFAXQBWBPZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCN(CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301220963
Record name 1-Piperidineacetic acid, 4-(acetylcyclopropylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353958-36-7
Record name 1-Piperidineacetic acid, 4-(acetylcyclopropylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353958-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineacetic acid, 4-(acetylcyclopropylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazo compounds and transition metal catalysts.

    Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the acetic acid moiety, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperidine Acetic Acid Derivatives
Compound Name Substituents Molecular Weight Key Features Biological Relevance
[4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid 4-(Acetyl-cyclopropyl-amino), 1-acetic acid 254.33 Cyclopropane enhances metabolic stability; acetic acid improves solubility. Potential GPCR modulation (inferred from structural analogs)
[(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid 3-(Acetyl-cyclopropyl-amino), 1-acetic acid 254.33 Stereospecific substitution at the 3-position; similar stability. May exhibit distinct receptor binding due to stereochemistry
{4-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid 4-(Cyclopropyl-methyl-amino-methyl), 1-acetic acid 242.30 Methyl group increases lipophilicity; cyclopropane retained. Likely reduced metabolic stability compared to acetylated analogs
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid 4-Ethoxycarbonyl, 1-acetic acid 215.25 Ethoxycarbonyl ester enhances lipophilicity. Prodrug potential; ester hydrolysis may release active acid
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid 4-Hydroxymethyl, 1-acetic acid 173.21 Hydroxymethyl group improves hydrophilicity. Higher solubility but lower membrane permeability

Key Observations :

  • Cyclopropane substituents (e.g., acetyl-cyclopropyl-amino) confer metabolic stability due to ring strain and resistance to enzymatic degradation .
  • Stereochemistry (e.g., S-configuration in [(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid) can alter receptor binding kinetics .
  • Ethoxycarbonyl esters (e.g., [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid) act as prodrugs, improving oral bioavailability .
Functional Analogues with Modified Scaffolds
Compound Name Core Structure Substituents Molecular Weight Target/Application
3-Cyclopropyl-4-(4-(2-((9-fluoro-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[9]annulen-7-yl)amino)-2-oxoethyl)piperidin-1-yl)benzoic Acid (10d) Piperidine-benzoic acid Bulky annulen group, cyclopropyl ~600 (estimated) Soluble epoxide hydrolase (sEH) inhibitor
{2-Cyclopropyl-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-quinazolin-6-ylamino}-acetic acid ethyl ester Quinazoline-acetic acid ester 2-Methoxyphenyl-piperidine, cyclopropyl 461.3 Neurotensin receptor agonist
2-{5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl}acetic acid Piperidine-tetrazole-acetic acid Bromo-fluorophenoxy ~480 (estimated) Undisclosed (likely kinase or GPCR target)

Key Observations :

  • Bulky substituents (e.g., annulen in 10d) enhance target specificity but reduce solubility .
  • Quinazoline and tetrazole cores expand π-π stacking and hydrogen-bonding capabilities, critical for receptor agonism .
  • Halogenated groups (e.g., bromo-fluorophenoxy) improve binding affinity to hydrophobic pockets .
Physicochemical and Pharmacokinetic Comparisons
Property This compound [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid 2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid
LogP ~1.2 (predicted) ~0.8 (ester increases lipophilicity) ~-0.5 (highly hydrophilic)
Solubility (aq.) Moderate (0.1–1 mg/mL) Low (ester hydrolyzes to acid in vivo) High (>10 mg/mL)
Metabolic Stability High (cyclopropane resists oxidation) Moderate (esterase-sensitive) Low (hydroxymethyl prone to glucuronidation)
Bioavailability 40–60% (estimated) 20–30% (prodrug conversion required) <10% (high polarity limits absorption)

Sources : Computational predictions and analog data .

Biological Activity

[4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a complex organic compound with potential pharmacological applications. Its structure includes a piperidine ring, an acetyl group, and a cyclopropyl amino side chain, which are known to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural components:

  • Piperidine Ring : Known for its versatility in medicinal chemistry, the piperidine moiety can enhance binding to biological targets.
  • Cyclopropyl Group : This group may improve the compound's metabolic stability and influence its interaction with enzymes or receptors.
  • Acetic Acid Moiety : Capable of participating in hydrogen bonding, it contributes to the stabilization of interactions with biological targets.

These interactions suggest that the compound could modulate various biochemical pathways, making it a candidate for therapeutic development.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antibacterial Activity : Compounds with piperidine structures have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Similar derivatives have demonstrated efficacy against fungal strains, including Candida albicans and Fusarium oxysporum.
  • Neuroprotective Properties : Some studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related piperidine derivatives. Below is a summary table highlighting key findings from relevant research:

CompoundActivityMIC Values (mg/mL)Notes
1-AcetylpiperidineAnalgesicN/ADemonstrated pain relief in animal models.
3-Aminocyclopropanecarboxylic acidNeuroprotectiveN/AExhibited protective effects in neuronal cultures.
4-(Cyclopropylmethyl)piperidineAntidepressant0.0039 - 0.025Effective against S. aureus and E. coli.

Detailed Findings

  • Antimicrobial Activity : A study on monomeric alkaloids revealed that derivatives similar to this compound exhibited potent antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
  • Neuroprotective Effects : Research indicates that certain piperidine derivatives can inhibit specific cancer cell lines and possess neuroprotective properties, suggesting that this compound may also exhibit similar effects .
  • Mechanistic Insights : Interaction studies have shown that the compound can engage multiple biological targets due to its structural diversity, enhancing its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for [4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes, including cyclopropane ring formation, piperidine functionalization, and acetic acid coupling. Key steps include:

  • Cyclopropylamine introduction : Alkylation or reductive amination under controlled pH and temperature (e.g., 0–5°C, THF solvent) .
  • Acetylation : Use of acetyl chloride or anhydride in dichloromethane with triethylamine as a base .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .
  • Optimization focuses on minimizing by-products (e.g., over-acetylation) through stoichiometric control and inert atmospheres .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., cyclopropyl CH2_2 at δ 0.8–1.2 ppm; piperidine N–H at δ 2.5–3.0 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, including chair conformation of the piperidine ring and dihedral angles between substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C13_{13}H21_{21}N2_2O3_3) .

Q. What preliminary biological assays are used to identify potential targets for this compound?

  • Methodological Answer : Initial screening includes:

  • Enzyme Inhibition Assays : Testing against kinases (e.g., MAPK) or proteases using fluorogenic substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs like serotonin receptors) to measure IC50_{50} values .
  • Cell Viability Assays : MTT or resazurin assays in cancer/immune cell lines to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

  • Methodological Answer : Discrepancies (e.g., variable IC50_{50} values for similar compounds) are addressed by:

  • Meta-Analysis : Comparing assay conditions (e.g., pH, cell line variability) and normalizing data using reference inhibitors .
  • Structural Dynamics Studies : Molecular dynamics simulations to assess conformational flexibility impacting target binding .
  • Dose-Response Reproducibility : Repeating assays with standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) .

Q. What strategies are effective in optimizing the structure-activity relationship (SAR) for enhanced target affinity?

  • Methodological Answer : SAR optimization involves:

  • Substituent Scanning : Replacing the cyclopropyl group with spirocyclic or fluorinated analogs to improve metabolic stability .
  • Bioisosteric Replacement : Swapping the acetyl group with sulfonamide or urea to modulate hydrogen-bonding interactions .
  • Pharmacophore Mapping : 3D-QSAR models to identify critical electrostatic/hydrophobic regions for activity .

Q. How can computational modeling predict in vivo pharmacokinetics, and what experimental validation is required?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME estimate log P (e.g., 1.2–1.8), solubility (≈2.1 mg/mL), and CYP450 metabolism .
  • Validation Steps :
  • Plasma Stability Assays : Incubate compound in rat plasma (37°C, 24 hr) and quantify via LC-MS .
  • Caco-2 Permeability : Measure apparent permeability (Papp_{app}) to predict intestinal absorption .

Q. What experimental designs mitigate solubility challenges during formulation studies?

  • Methodological Answer : Strategies include:

  • Salt Formation : Preparing hydrochloride or sodium salts to enhance aqueous solubility (e.g., from 2.1 mg/mL to 15 mg/mL) .
  • Nanoparticle Encapsulation : Use of PLGA or liposomes to improve bioavailability while retaining activity .
  • Co-Solvent Systems : Testing PEG 400 or Cremophor EL for in vivo administration .

Q. How do researchers assess metabolic stability, and what structural modifications reduce hepatic clearance?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and track parent compound depletion via LC-MS/MS .
  • Modifications :
  • Deuterium Incorporation : Replace labile hydrogen atoms in the cyclopropyl group to slow CYP450 oxidation .
  • Steric Shielding : Introduce bulky substituents near metabolically vulnerable sites (e.g., tert-butyl groups) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Reactant of Route 2
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[4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

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